4-Iodoisothiazole

Beschreibung

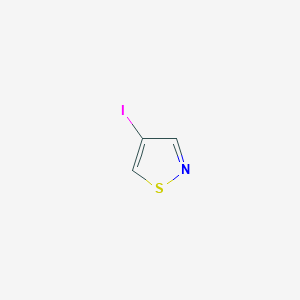

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INS/c4-3-1-5-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPLUOOTMBZERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447256 | |

| Record name | 4-Iodoisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49602-28-0 | |

| Record name | 4-Iodoisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Iodoisothiazole and Functionalized Derivatives

De Novo Isothiazole (B42339) Ring Formation with Iodination at C4

The construction of the isothiazole ring system with simultaneous or subsequent iodination at the C4 position represents a fundamental challenge in heterocyclic chemistry. De novo strategies, which build the heterocyclic ring from acyclic precursors, are of particular importance. While one-pot procedures that form the ring and install the C4-iodine atom are uncommon, several methods establish the isothiazole core in a manner that facilitates regioselective iodination at the desired position.

Intramolecular Cyclization Routes

Intramolecular cyclization strategies for isothiazole synthesis typically involve the formation of a key S-N bond from a suitably functionalized acyclic precursor. For the purpose of accessing 4-iodoisothiazole, these routes produce an isothiazole ring that is unsubstituted at the C4 position, which can then be subjected to iodination. A common approach involves the cyclization of β-thioxo enamines or related species. While specific examples leading directly to this compound are not prevalent in literature, the general pathway provides a reliable method to generate the necessary isothiazole scaffold. Base-promoted anaerobic intramolecular cyclization of N-tosylhydrazone-bearing thiocarbamates has also been developed to construct 4,5-disubstituted thiadiazoles, a strategy whose principles could be adapted for isothiazole synthesis.

Oxidative Cyclization Protocols

Oxidative cyclization offers an efficient means to form the isothiazole ring by creating the S-N bond under oxidizing conditions. Molecular iodine (I₂) can itself act as the oxidant and cyclization agent. For instance, the iodine-mediated oxidative cyclization of acylhydrazones is a known method for producing 1,3,4-oxadiazoles. A similar conceptual approach can be applied to isothiazole synthesis, where an appropriate thio-precursor undergoes an iodine-promoted cyclization. This process involves the oxidation of a thiol or thioamide functionality within a molecule that also contains a nitrogen-bearing group, leading to the formation of the heterocyclic ring. The isothiazole product can then be isolated and subjected to a separate C4 iodination step.

Regioselective Halogenation Approaches

The direct functionalization of a pre-formed isothiazole ring is a more common and often more efficient strategy for the synthesis of this compound. The electronic nature of the isothiazole ring dictates the regioselectivity of electrophilic substitution.

Direct Iodination Strategies

The isothiazole nucleus is susceptible to electrophilic substitution, with the C4 position being the most reactive site. This allows for the direct iodination of the isothiazole parent ring or its derivatives using various electrophilic iodinating agents. Reagents such as N-Iodosuccinimide (NIS) are frequently employed, often in the presence of an acid catalyst, to achieve efficient iodination of electron-rich heterocycles. The reaction of isothiazole with molecular iodine in the presence of an oxidizing agent such as nitric acid or iodic acid can also yield the 4-iodo derivative. Kinetic studies on the iodination of thiazole (B1198619) and its derivatives have confirmed the rapid nature of these electrophilic substitution reactions.

Table 1: Conditions for Direct C4 Iodination of Isothiazole Scaffolds

| Substrate | Reagents | Conditions | Product | Yield |

| Isothiazole | I₂ / HNO₃ / H₂SO₄ | Not specified | This compound | Not specified |

| 3-Methylisothiazole | Br₂ / Acetic Acid | 100°C, 5-6 h | 4-Bromo-3-methylisothiazole | Not specified |

| 4-Bromo-2,4'-bithiazole | N-Iodosuccinimide (NIS), In(OTf)₃ | MeCN | 4-Bromo-5-iodo-2,4'-bithiazole | 84% |

Note: The table includes examples of C4-halogenation as a reference for reactivity and a specific example of C5-iodination using NIS to illustrate the reagent's utility.

Conversion from Other Haloisothiazoles

The synthesis of this compound from other 4-haloisothiazoles (e.g., 4-bromo- or 4-chloroisothiazole) via a direct halogen exchange reaction, such as a Finkelstein reaction, is a theoretically viable but less commonly documented pathway for this specific scaffold. More frequently, the conversion of a C4-halogen bond to a C4-iodine bond is achieved through metal-halogen exchange followed by quenching with an iodine source, a strategy detailed in the following section. An alternative, though more complex, method involves base-induced "halogen dance" reactions, where a halogen atom on a dihalo-substituted ring system can migrate to a different position via a series of metal-halogen exchange steps.

Metalation-Quench Strategies

Perhaps the most versatile and regioselective methods for introducing an iodine atom at the C4 position of an isothiazole ring involve organometallic intermediates. These strategies rely on the generation of a carbanion at the C4 position, which is then quenched with an electrophilic iodine source.

This approach typically begins with a 4-haloisothiazole, most commonly 4-bromoisothiazole (B1276463). Treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) results in a rapid and selective halogen-metal exchange. This process generates a 4-lithioisothiazole intermediate. Subsequent addition of molecular iodine (I₂) to the reaction mixture quenches the organolithium species, affording this compound in good yield. This halogen-metal exchange protocol is generally preferred over direct deprotonation of an unsubstituted isothiazole, as the acidity of the C5 proton is typically higher than that of the C4 proton, leading to preferential metalation at the C5 position. However, for specifically substituted systems, such as 3,5-dimethylisothiazole (B12978422), a direct C4 deprotonation followed by iodination has been used to prepare 3,5-dimethyl-4-iodoisothiazole, a key precursor for further functionalization.

Table 2: Synthesis of 4-Iodoisothiazoles via Metalation-Quench

| Precursor | Metalation Conditions | Quenching Agent | Product | Reference Context |

| 4-Bromoisothiazole (hypothetical) | n-BuLi, THF, -78 °C | I₂ | This compound | General method |

| 3,5-Dimethylisothiazole | Organometallic base | I₂ | 3,5-Dimethyl-4-iodoisothiazole | Implied synthesis |

| 4-Methylisothiazole (B1295217) | n-BuLi, then I₂ | I₂ | 5-Iodo-4-methylisothiazole | Demonstrates C5 selectivity |

Lithiation-Iodination Sequences at Specific Ring Positions

Direct deprotonation (lithiation) followed by quenching with an electrophile like iodine is a powerful method for the regioselective functionalization of heteroaromatic compounds. In the isothiazole ring system, the acidity of the ring protons is generally H5 > H4 > H3, meaning that lithiation with organolithium reagents like butyllithium (B86547) typically occurs at the C-5 position.

For instance, the reaction of 4-methylisothiazole with n-butyllithium followed by treatment with iodine results primarily in the formation of 4-methyl-5-iodoisothiazole in 69% yield. This highlights the inherent preference for functionalization at the C-5 position. This reaction can, however, be complicated by a competitive ring-cleavage reaction, where the organolithium reagent attacks the susceptible N-S bond, leading to acyclic byproducts.

Achieving substitution at the C-4 position through this method is less direct and often relies on starting materials where the more reactive C-5 position is already blocked. An alternative to direct lithiation is the use of a Grignard reagent. A notable example is the synthesis of 4-iodo-3,5-dimethylisothiazole, which has been prepared from the corresponding 3,5-dimethyl-4-isothiazolylmagnesium iodide. This organometallic intermediate allows for the specific introduction of iodine at the desired C-4 position.

The table below summarizes findings on the regioselectivity of lithiation on the isothiazole ring, which is a critical consideration for subsequent iodination.

| Isothiazole Derivative | Reagent | Position of Lithiation/Functionalization | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylisothiazole | 1. n-Butyllithium 2. Iodine | C-5 | 4-Methyl-5-iodoisothiazole | 69% | |

| 3-(Benzyloxy)isothiazole | 1. LDA 2. Various Electrophiles | C-5 | 5-Substituted-3-(benzyloxy)isothiazole | 54-68% | |

| 3,5-Dimethylisothiazole | 1. n-Butyllithium 2. Electrophile | Ring Cleavage | 2-n-butylthiopent-2-en-4-one | - | |

| 3,5-Dimethylisothiazole | 1. Magnesium 2. Iodine | C-4 (via Grignard) | 4-Iodo-3,5-dimethylisothiazole | Not Reported |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the use of sustainable, safe, and efficient chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds, including isothiazoles. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and lower energy consumption.

Ultrasound-Mediated Synthesis Techniques

Ultrasound irradiation has emerged as a significant tool in green chemistry, accelerating reactions and often improving yields under milder conditions. The phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. This technique often allows for reactions to be conducted at room temperature in shorter time frames and sometimes in environmentally benign solvents like water.

While specific examples of the ultrasound-mediated synthesis of this compound are not extensively documented, the successful application of this technique to related thiazole and isothiazole-fused systems demonstrates its potential. For example, an eco-friendly, ultrasound-assisted method has been developed for synthesizing imidazo[2,1-b]thiazoles using a potassium iodide/tert-butyl hydroperoxide (KI/TBHP) catalytic system in water. This reaction proceeds rapidly, achieving high yields without the need for metal catalysts or harsh bases.

The advantages of sonochemical methods over conventional heating are evident in the synthesis of various azole derivatives. Research comparing these methods consistently shows that ultrasound irradiation leads to significantly reduced reaction times and improved product yields.

The following table provides a comparative example from the synthesis of related heterocyclic compounds, illustrating the benefits of ultrasound-mediated techniques.

| Reaction | Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| Synthesis of Triazole Derivatives | Conventional Heating | 5-6 hours | 70-80% | Reflux | |

| Ultrasound Irradiation | 30-35 minutes | 85-95% | Room Temperature | ||

| Synthesis of Imidazo[2,1-b]thiazoles | Conventional Heating | 120 minutes | 72% | Water, 80°C | |

| Ultrasound Irradiation | 4 minutes | 97% | Water, Room Temp. |

The data clearly indicates that ultrasound-mediated synthesis is a superior green alternative, offering dramatic reductions in energy consumption and reaction time while boosting efficiency. The application of such methodologies to the iodination of isothiazole precursors represents a promising avenue for future research.

Mechanistic Studies and Reactivity Profiles of 4 Iodoisothiazole

Cross-Coupling Reaction Pathways

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting organoboron compounds with organic halides, catalyzed by a palladium complex. The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 4-iodoisothiazole) to form a Pd(II) intermediate. This step is often the rate-determining step, with the reactivity of the halide decreasing in the order I > OTf > Br > Cl.

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

Research has shown that this compound is more reactive than 4-bromoisothiazole (B1276463) in Suzuki-Miyaura couplings, leading to regioselective reactions at the C-4 position. The choice of catalyst is important, with dialkylbiaryl phosphine-ligated palladium complexes like XPhos Pd G2 being effective.

Table 1: Selected Suzuki-Miyaura Coupling Reactions of this compound Derivatives

| Isothiazole (B42339) Derivative | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-3,5-diphenylisothiazole | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | High | |

| 3-Benzyloxy-5-iodoisothiazole | Arylboronic acids | Pd(PPh3)4 | K2CO3 | DME | Good to Excellent |

Stille Coupling Reactions

The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. Like the Suzuki coupling, it is a powerful tool for C-C bond formation. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is as follows:

Oxidative Addition: A Pd(0) complex reacts with the organic halide.

Transmetalation: The organostannane transfers its organic group to the palladium center. This step can proceed through different mechanisms depending on the substrates and conditions.

Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.

This compound derivatives have been shown to be effective substrates in Stille couplings, exhibiting higher reactivity than their bromo-analogues and leading to regioselective C-4 functionalization.

Table 2: Stille Coupling of this compound Derivatives

| Isothiazole Derivative | Organostannane | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodo-3,5-diphenylisothiazole | (Tributylstannyl)benzene | Pd(PPh3)4 | Toluene | High | |

| 3-Chloro-5-iodoisothiazole-4-carbonitrile | Various organostannanes | Not specified | Not specified | Good to High |

Negishi Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms.

The reaction mechanism follows the standard cross-coupling pathway:

Oxidative Addition: The Pd(0) or Ni(0) catalyst undergoes oxidative addition with the organic halide. The reactivity order for the halide is I > OTf > Br >> Cl.

Transmetalation: The organozinc reagent transfers its organic group to the metal center.

Reductive Elimination: The final coupled product is formed, and the catalyst is regenerated.

This compound has been successfully employed in Negishi couplings. For instance, regioselective reactions occur at the C-4 position of 4-iodoisothiazoles. In some cases, the organozinc reagent is generated in situ from the corresponding organolithium or Grignard reagent followed by transmetalation with a zinc salt.

Table 3: Negishi Coupling of this compound Derivatives

| Isothiazole Derivative | Organozinc Reagent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodo-3-phenyl-5-methylisothiazole | Phenylzinc chloride | Pd(PPh3)4 | THF | Good | |

| 3-Benzyloxy-5-iodoisothiazole | (2-Pyridyl)zinc chloride | Pd(PPh3)4 | THF | 85 |

Heck Coupling Reactions with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene. The reaction mechanism is generally understood to involve oxidative addition, migratory insertion, and β-hydride elimination.

The catalytic cycle can be described as follows:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl or vinyl halide.

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A β-hydrogen is eliminated from the alkyl-palladium intermediate to form the alkene product and a hydrido-palladium complex.

Reductive Elimination: The hydrido-palladium complex undergoes reductive elimination, often with the help of a base, to regenerate the Pd(0) catalyst.

The regioselectivity of the Heck reaction can be influenced by the electronic nature of the substituents on the alkene. While specific studies focusing solely on this compound in Heck reactions are less common in the provided search results, the general principles suggest that it would be a reactive electrophile, with the product yield influenced by the nature of the groups on the aryl halide.

Sonogashira Coupling Reactions with Terminal Alkynes

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

The reaction proceeds via two interconnected catalytic cycles:

Palladium Cycle:

Oxidative Addition: Pd(0) reacts with the aryl halide.

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.

Copper Cycle:

The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is more nucleophilic than the original alkyne.

The Sonogashira coupling is known for its mild reaction conditions. 3-Iodo-5-phenyl-isothiazole-4-carbonitrile has been shown to participate successfully in Sonogashira coupling reactions.

Table 4: Sonogashira Coupling of an Iodoisothiazole Derivative

| Isothiazole Derivative | Alkyne | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Iodo-5-phenylisothiazole-4-carbonitrile | Phenylacetylene | Pd(PPh3)4, CuI | Et3N | High |

Developments in Metal-Complex Catalysis for Cross-Coupling

The field of cross-coupling catalysis is continually evolving, with a focus on developing more efficient, stable, and versatile catalysts. Recent advancements include:

Pincer Complexes: These are tridentate ligands that form highly stable complexes with metals, offering enhanced reactivity. Pincer complexes of earth-abundant 3d metals like nickel and copper are being explored as alternatives to palladium.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for palladium, forming highly active and stable catalysts for various cross-coupling reactions, including Negishi and Sonogashira couplings.

Nanoparticle Catalysis: Transition metal nanoparticles, including palladium nanoparticles, can serve as highly active and accessible catalysts due to their large surface area. They have been successfully used in Negishi and Heck reactions.

Photocatalysis: The use of visible light to promote transition metal-catalyzed cross-coupling reactions is a growing area, offering mild reaction conditions without the need for an external photocatalyst.

These developments aim to improve the sustainability and efficiency of cross-coupling reactions, including those involving isothiazole derivatives.

Nucleophilic Substitution Reactions on the Isothiazole Core

The isothiazole ring, a five-membered heteroaromatic system containing nitrogen and sulfur, exhibits a distinct reactivity towards nucleophiles. The presence of the electronegative nitrogen and sulfur atoms influences the electron distribution within the ring, making certain positions susceptible to nucleophilic attack. In the context of this compound, the iodine atom at the C4 position represents a potential leaving group in nucleophilic substitution reactions.

Generally, nucleophilic substitution on an aromatic ring, known as SNAr (Substitution Nucleophilic Aromatic), proceeds through an addition-elimination mechanism. This process involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a high-energy intermediate called a Meisenheimer complex. This intermediate is stabilized by resonance, particularly if electron-withdrawing groups are present on the ring. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substitution product.

For haloisothiazoles, the reactivity towards nucleophiles is dependent on the position of the halogen. Studies on halogenothiazoles have shown that both 2- and 4-halogenated isomers undergo nucleophilic substitution. The relative reactivity of these positions can be sensitive to the nature of the nucleophile, its counterion, and the solvent used. In some instances, 4-halogenothiazoles have demonstrated greater reactivity than their 2-halogeno counterparts.

In the specific case of this compound derivatives, the iodine at the C4 position can be displaced by various nucleophiles. For instance, regioselective Suzuki, Stille, and Negishi cross-coupling reactions have been successfully performed at the C4 position of 4-bromo- and 4-iodoisothiazoles, with the iodo derivatives being more reactive. Furthermore, a variety of 4-aroyl- and 4-hetaroylisothiazoles have been synthesized from substituted 4-iodoisothiazoles, highlighting the utility of nucleophilic substitution at this position.

It is important to note that the reaction conditions play a crucial role in the outcome of these reactions. The choice of base, solvent, and temperature can influence the reaction pathway and the yield of the desired product. Moreover, the presence of other substituents on the isothiazole ring can significantly impact the rate and regioselectivity of nucleophilic substitution.

Base-Induced Rearrangement Mechanisms

Base-induced rearrangements are a significant class of reactions in heterocyclic chemistry, often leading to the formation of new structural isomers. These transformations are typically initiated by the deprotonation of an acidic proton on the aromatic ring, followed by a series of steps that result in the migration of a substituent.

A notable example of a base-induced rearrangement is the "halogen dance" reaction, which involves the migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. This reaction is driven by thermodynamics and provides a route to functionalize positions that are not easily accessible through conventional methods. The halogen dance typically occurs in the presence of a strong base, such as lithium diisopropylamide (LDA), and at low temperatures to ensure the coexistence of both metalated and unmetalated species.

While direct studies on the halogen dance reaction of this compound itself are not extensively documented in the provided search results, research on related haloisothiazoles and other halothiazoles provides valuable insights into the potential mechanistic pathways. For instance, base-induced long-range halogen dance reactions have been investigated in 4,5-dihalogenothiazoles. In these systems, treatment with a strong base like lithium bis(trimethylsilyl)amide can induce the regioselective migration of a halogen from the C5 position to another position on the molecule.

The mechanism of the halogen dance generally involves the initial deprotonation of the heteroaromatic ring by the base to form a lithiated intermediate. This is followed by a lithium-halogen exchange between the lithiated species and an unreacted haloisothiazole molecule. This sequence of deprotonation and halogen exchange can lead to the migration of the halogen to a thermodynamically more stable position. The choice of base and solvent is critical, as it can significantly influence the reaction pathway. For example, a reaction that proceeds via a halogen dance in tetrahydrofuran (B95107) might be suppressed in a different solvent like tetrahydropyran.

Electrophilic Substitution Reactions

Electrophilic substitution is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The isothiazole ring, being an aromatic heterocycle, can undergo electrophilic substitution, although its reactivity is influenced by the electron-withdrawing nature of the heteroatoms.

The general mechanism for electrophilic aromatic substitution involves three main stages: the activation of the electrophile, the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (also known as a sigma complex or Wheland intermediate), and finally, deprotonation to restore the aromaticity of the ring.

In the case of isothiazole, electrophilic attack is generally directed to the C4 position, which is the most electron-rich position in the ring. However, if the C4 position is already substituted, as in this compound, electrophilic substitution becomes more challenging. Research indicates that direct electrophilic substitution to introduce acyl or alkenyl groups at the C4 position of 3,5-dimethylisothiazole (B12978422) is not feasible. Instead, these functional groups are introduced by first preparing 3,5-dimethyl-4-iodoisothiazole and then converting it to other derivatives like the corresponding carbonitrile or aldehyde, which can then undergo further reactions. This suggests that the iodine atom at the C4 position does not readily undergo electrophilic displacement and that alternative synthetic strategies are required to functionalize this position further via electrophilic-like transformations.

Ring-Opening and Ring-Cleavage Reactions under Various Conditions

The isothiazole ring, while aromatic, can undergo ring-opening or ring-cleavage reactions under specific conditions. These reactions often involve the breaking of the weak N-S bond and can be initiated by various reagents or external stimuli.

One of the challenges in the chemistry of isothiazoles is the potential for ring opening as a competing reaction, particularly during lithiation or when reacting with certain nucleophiles. For example, direct metalation of isothiazoles at the C5 position with butyllithium (B86547) can sometimes lead to ring opening as a competitive reaction. Similarly, the reaction of 3,5-dichloro-4-isothiazolecarbonitrile with nucleophiles to replace both chlorine atoms can result in a mixture of the desired disubstituted isothiazole and products formed by ring opening. The treatment of 4-methylisothiazole (B1295217) with n-butyllithium followed by iodine leads to the formation of the expected 4-methyl-5-iodoisothiazole, but also a ring-opened product, 1-n-butylthio-2-cyanoprop-1-ene. This ring cleavage is thought to occur through nucleophilic attack of the butyllithium at the N-S bond.

Isothiazolium salts are particularly susceptible to ring opening upon attack by amines and hydrazines. Instead of forming the expected dihydroisothiazolamines, primary amines often cause the ring to open, yielding mixed 3-aminoalk-2-ene-1-thiones.

Thermal conditions can also induce ring cleavage. For example, the thermal conversion of 2-ethoxy-3-cephem-1β-oxide can lead to the formation of isothiazolones among other products.

Photoinduced Transformations and Isomerization Processes

The interaction of light with isothiazole derivatives can lead to a variety of photoinduced transformations, including isomerization and photocleavage. These photochemical reactions often proceed through excited states and can result in the formation of products that are not accessible through thermal reactions.

The photochemical isomerization of five-membered aromatic heterocycles like isothiazole is a well-studied area. Several mechanisms have been proposed to explain these isomerizations, including the formation of a "Dewar" isomer as an intermediate. Upon irradiation, the isothiazole molecule is promoted to an excited singlet state, which can then convert to the Dewar isomer. This intermediate can then rearrange to form an isomeric product. Theoretical studies on the photochemical isomerization of methylisothiazoles suggest that the reaction proceeds from the reactant to the Franck-Condon region, then through a conical intersection to the photoproduct.

For 4-substituted isothiazoles, irradiation in the presence of a base can lead to photocleavage of the sulfur-nitrogen bond. This results in the formation of a substituted β-thioformylvinyl nitrene, which can then rearrange to produce substituted cyanosulfides or cyclize to an undetected thioformylazirine. Deprotonation of this azirine can lead to the formation of isocyanosulfides.

The photolysis of 4-phenylisothiazole (B13574574) in benzene (B151609) has been shown to yield 3-phenylisothiazole. This type of photorearrangement involves the formal exchange of ring positions. The presence of iodine during the photolysis of 2-phenylthiazole (B155284) (a related heterocycle) in benzene was found to favor the formation of 3-phenylisothiazole, suggesting that radical intermediates may be involved in some photoisomerization pathways.

The following table summarizes the key reactivity patterns of this compound discussed in this article:

| Reaction Type | Reagents/Conditions | Key Intermediates/Mechanisms | Primary Products | References |

| Nucleophilic Substitution | Nucleophiles (e.g., organometallics, alkoxides) | SNAr (addition-elimination), Meisenheimer complex | 4-substituted isothiazoles | |

| Base-Induced Rearrangement | Strong bases (e.g., LDA) at low temperatures | Halogen dance, lithiated intermediates | Isomeric haloisothiazoles | |

| Electrophilic Substitution | Electrophiles | Sigma complex/Wheland intermediate | Generally not reactive at C4 | |

| Ring-Opening/Cleavage | Strong nucleophiles (e.g., n-BuLi), primary amines | Nucleophilic attack at N-S bond | Acyclic products, 3-aminoalk-2-ene-1-thiones | |

| Photoinduced Transformation | UV light, sometimes with a base | Dewar isomer, β-thioformylvinyl nitrene | Isomeric isothiazoles, cyanosulfides |

Strategic Applications of 4 Iodoisothiazole in Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The isothiazole (B42339) nucleus is a significant structural motif in medicinal chemistry, and 4-Iodoisothiazole provides a valuable entry point for the synthesis of more elaborate heterocyclic frameworks. The carbon-iodine bond at the 4-position is a synthetic handle that allows for the annulation or fusion of additional rings onto the isothiazole core. This strategy is crucial for developing novel molecular scaffolds with potential biological activity.

Isothiazoles are frequently used as starting materials for the creation of novel biheterocyclic and fused structures, such as imidazoisothiazoles and diisothiazolopyrazines. For instance, the reactivity of the C-I bond can be exploited in intramolecular cyclization reactions, where a side chain, previously installed at an adjacent position, reacts to form a new ring. This approach, often facilitated by transition-metal catalysis, enables the regioselective construction of complex, multi-ring systems that are otherwise difficult to access. The development of such fused systems is a key strategy in medicinal chemistry known as scaffold-hopping, where the core structure of a known active molecule is replaced with a novel one, like a thiazolo[4,5-d] Current time information in Bangalore, IN.triazole, to explore new chemical space and biological interactions. The synthesis of these fused systems often relies on forming C-N or C-C bonds under specific conditions, highlighting the versatility of the halo-isothiazole precursor.

Synthesis of Polysubstituted Isothiazole Derivatives

The true synthetic power of this compound is most evident in its application for creating polysubstituted isothiazole derivatives. The iodine atom at the 4-position serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. These reactions are fundamental to modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Among the most utilized transformations are the Suzuki-Miyaura, Sonogashira, Stille, and Negishi cross-coupling reactions. These methods allow chemists to couple this compound with a diverse range of organoboron, organotin, organozinc, and alkyne reagents.

Suzuki-Miyaura Coupling : This reaction involves the coupling of this compound with boronic acids or their esters, catalyzed by a palladium complex. It is a widely used method for forming aryl-aryl or aryl-vinyl bonds, prized for the stability and low toxicity of the boron-based reagents.

Sonogashira Coupling : This reaction couples this compound with terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst. It is an indispensable tool for synthesizing arylalkynes, which are important precursors for many complex molecules and conjugated materials.

Negishi and Stille Couplings : These reactions utilize organozinc and organotin reagents, respectively, to introduce various carbon-based fragments onto the isothiazole ring.

The reactivity of the carbon-halogen bond is a key factor, with iodides being more reactive than bromides or chlorides, allowing for selective reactions on polyhalogenated substrates. This reactivity hierarchy enables the strategic functionalization of the isothiazole core, step-by-step, to build up molecular complexity. For example, 3-bromo-4-iodoisothiazole can be selectively reacted at the more labile C4-I position.

Below are examples of cross-coupling reactions used to create polysubstituted isothiazoles.

| Reaction Type | Isothiazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|---|

| Sonogashira | 3-Bromo-4-iodoisothiazole | Phenylacetylene | Metal-complex catalysis | 3-Bromo-4-(phenylethynyl)isothiazole | N/A |

| Suzuki | 3-Benzyloxy-5-iodoisothiazole | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, Na₂CO₃ | 3-Benzyloxy-5-(hetero)arylisothiazole | Good to Excellent |

| Negishi | 3-Benzyloxy-5-iodoisothiazole | Organozinc Reagents | Pd(PPh₃)₄ | Aryl/Heteroaryl Substituted Isothiazoles | Good to Excellent |

Role as a Key Intermediate in Multi-Step Organic Transformations

In the context of complex, multi-step syntheses, an ideal intermediate is a stable compound that can be prepared efficiently and contains versatile functional groups for subsequent transformations. this compound fits this description perfectly, positioning it as a key intermediate in the synthesis of elaborate organic molecules, including natural products and their analogues.

A multi-step synthesis involves a sequence of reactions where the product of one step becomes the starting material for the next. The strategic introduction of the this compound unit early in a synthetic sequence allows chemists to carry the versatile isothiazole core through several steps before functionalizing the 4-position in a crucial, late-stage cross-coupling reaction. This approach is highly valuable in the total synthesis of natural products, where preserving sensitive functional groups is paramount.

For example, the synthesis of a complex bioactive molecule containing a polysubstituted isothiazole moiety would likely proceed via a this compound intermediate. The initial steps might focus on building other parts of the target molecule, while the robust C-I bond remains intact. In the final stages, a Sonogashira or Suzuki coupling could be employed to install a key fragment, completing the carbon skeleton of the target. This strategy leverages the reliability and broad functional group tolerance of modern cross-coupling methods. While specific total syntheses prominently featuring this compound are specialized, the principles of retrosynthetic analysis clearly point to its value as a strategic building block in designing pathways to complex targets.

Development of Functional Materials Precursors

The field of materials science has seen a surge in the development of organic materials with unique electronic and optical properties. Conjugated polymers and small molecules are at the heart of devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Thiazole-containing compounds have emerged as promising building blocks for these organic semiconductors due to the electron-accepting nature of the heterocycle.

This compound is an excellent precursor for these functional materials. The synthesis of π-conjugated polymers often relies on iterative cross-coupling reactions that link aromatic units together. Palladium-catalyzed reactions like Suzuki and Sonogashira coupling are primary methods for achieving this polymerization.

By using this compound as a monomer in these polymerizations, the isothiazole unit can be incorporated into the polymer backbone. For instance, a polycondensation reaction between this compound and a di-boronic acid (via Suzuki coupling) or a di-alkyne (via Sonogashira coupling) would produce a conjugated polymer with alternating isothiazole and other aromatic units. The electronic properties of the resulting polymer can be fine-tuned by carefully selecting the co-monomer, thereby controlling the material's band gap and charge transport characteristics. The ease of synthesis and functionalization makes this compound and its derivatives attractive for creating a new generation of high-performance materials for electronic applications.

Medicinal Chemistry and Pharmacological Investigations of 4 Iodoisothiazole Derivatives

Design and Synthesis of Biologically Active Compounds Incorporating the Isothiazole (B42339) Nucleus

The synthesis of biologically active molecules containing the isothiazole nucleus often involves strategic chemical modifications to enhance their therapeutic properties. A common approach is the Hantzsch thiazole (B1198619) synthesis, which utilizes phenacyl bromide as a key substrate. This method allows for the creation of diverse thiazole-based hybrids.

For instance, regioselective Suzuki, Stille, and Negishi cross-coupling reactions are employed with 4-bromo- and 4-iodoisothiazoles. The 4-iodo derivatives are noted to be more reactive in these coupling reactions. In one synthetic route, 3-halo-5-phenylisothiazole-4-carbonitriles are converted to their corresponding 4-bromo or 4-iodo derivatives through strategies like the Hunsdiecker or a combination of Hoffmann and Sandmeyer reactions.

Another strategy involves creating hybrid molecules by combining the isothiazole core with other heterocyclic structures known for their biological activity, such as pyrazoline. The synthesis of thiazolyl-pyrazoline conjugates is achieved by merging the thiazole pharmacophore with pyrazoline derivative fragments, aiming for synergistic biological effects. For example, the reaction of 1,4-disubstituted thiosemicarbazides with chloroacetone (B47974) can produce 2,3,4-trisubstituted thiazoles. Additionally, the multicomponent cyclization of phenacyl bromide with thiosemicarbazide, followed by reaction with chalcone, is another pathway to synthesize thiazole derivatives.

Structure-Activity Relationship (SAR) Elucidation for Isothiazole-Based Drug Candidates

The biological activity of isothiazole derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for identifying the key molecular features that govern their efficacy and for guiding the design of more potent compounds.

In the realm of antimicrobial agents, SAR studies have revealed that the nature of substituents on linked heterocyclic rings, such as pyrazoline, and on phenyl groups attached to the isothiazole core, significantly influences antibacterial and antifungal activities. For example, in a series of 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives, an additional aryl substituent in the thioether series was found to be essential for both antibacterial and antifungal activities. Conversely, replacing the aryl with a 3-pyridinyl substituent led to a decrease in activity.

For antiviral isothiazole derivatives, specific substitutions have been shown to enhance activity. For instance, in a series of imidazo[2,1-b]thiazole (B1210989) derivatives, a 2,4-dichlorophenyl substitution resulted in potent activity against feline coronavirus.

In the context of anticancer agents, the substitution pattern on the isothiazole ring and associated moieties plays a critical role. For 2,3,4-trisubstituted thiazoles, the presence of a 2,4-di-NO2-C6H3 group was shown to significantly impact antiproliferative action. Molecular docking studies of thiazole derivatives with cancer-related proteins like aromatase and EGFR have helped to elucidate the binding modes and identify key interactions that contribute to their cytotoxic effects.

For neurological disorders, SAR studies on thiazolylhydrazone derivatives as cholinesterase inhibitors have highlighted the importance of specific substituents for achieving high inhibitory activity against acetylcholinesterase (AChE).

Evaluation in Therapeutic Areas

Antimicrobial Efficacy (Antibacterial, Antifungal)

Isothiazole derivatives have demonstrated significant potential as antimicrobial agents. Various synthesized series of these compounds have been tested against a range of pathogenic bacteria and fungi.

In one study, a series of new heteroaryl(aryl) thiazole derivatives showed moderate antibacterial activity, with some compounds exhibiting better antifungal activity. Docking studies suggested that the antibacterial mechanism might involve the inhibition of the E. coli MurB enzyme, while antifungal activity could be due to the inhibition of 14a-lanosterol demethylase. Another study on novel thiazole-thiazolidin-4-one derivatives found that all synthesized compounds displayed antimicrobial activity against various fungal and bacterial species. For example, compound 4f (1H-pyrrol-2-yl)methylene) was particularly effective against C. glabrata, and compound 4b (2,6-dichlorobenzylidene) was most active against K. pneumoniae.

The combination of the thiazole ring with other heterocyclic systems, such as pyrazoline, has also yielded promising antimicrobial agents. Certain thiazolyl-pyrazoline hybrids have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida and Aspergillus.

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Target Organism(s) | Activity/Finding | Reference(s) |

|---|---|---|---|

| Thiazole-Thiazolidin-4-one derivatives | C. glabrata, K. pneumoniae, E. coli | Compound 4f showed efficacy against C. glabrata (MIC: 31.25 µg/ml). Compound 4b was active against bacterial species, especially K. pneumoniae (MIC: 62.5 µg/ml). Compound 4c was most active against E. coli (MIC: <31.25 µg/ml). | |

| Heteroaryl(aryl) Thiazole Derivatives | E. coli, B. cereus, S. Typhimurium | Compound 4 had the best activity against E. coli (MIC/MBC: 0.17/0.23 mg/mL). Compound 9 showed good activity against B. cereus and S. Typhimurium. | |

| Thiazolyl-Pyrazoline Hybrids | S. aureus, S. faecalis, K. pneumoniae, E. coli, P. aeruginosa, C. tropicalis, A. niger | Compounds 42, 46, 48, 49 showed activity similar to fluconazole (B54011) against C. tropicalis and A. niger (MICs ≤ 1 µg/mL). |

Antiviral Activities

The isothiazole scaffold is a key component in the development of new antiviral agents. Derivatives incorporating this nucleus have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, and hepatitis B and C.

A series of imidazo[2,1-b]thiazoles bearing 4-thiazolidinone (B1220212) moieties were synthesized and evaluated for their antiviral properties. Some of these compounds exhibited moderate activity against diverse RNA viruses. For instance, compound 6 showed moderate activity against vesicular stomatitis virus (VSV), while compound 11 was active against both VSV and respiratory syncytial virus (RSV).

In another study, arylidenehydrazide derivatives with an imidazo[2,1-b]thiazole moiety were assessed for their antiviral potential. Compound 3i , with a 2,4-dichlorophenyl substitution, was the most potent against feline coronavirus (FCoV) with an EC50 of 7.5 µM. Other derivatives, such as 3c and 3g , displayed activity against herpes simplex virus-1 (HSV-1) and vaccinia virus.

Furthermore, novel 1,3,4-thiadiazole (B1197879) derivatives have been designed and shown to possess protective activity against the tobacco mosaic virus (TMV).

Table 2: Antiviral Activity of Selected Isothiazole Derivatives

| Compound/Derivative | Target Virus(es) | Activity/Finding (EC50) | Reference(s) |

|---|---|---|---|

| Imidazo[2,1-b]thiazole-4-thiazolidinone | Vesicular Stomatitis Virus (VSV), Respiratory Syncytial Virus (RSV) | Compound 6 : 9 µM (VSV). Compound 11 : 2 µM (VSV and RSV). | |

| Imidazo[2,1-b]thiazole-arylidenehydrazide | Feline Coronavirus (FCoV), Herpes Simplex Virus-1 (HSV-1), Vaccinia Virus | Compound 3i : 7.5 µM (FCoV). Compound 3c : 9 µM (HSV-1), 16 µM (Vaccinia). Compound 3g : 20 µM (HSV-1), 14 µM (Vaccinia). | |

| 1,3,4-Thiadiazole Derivatives | Tobacco Mosaic Virus (TMV) | Compound E2 exhibited better protective activity (EC50 = 203.5 µg/mL) than the commercial agent ningnanmycin. |

Antineoplastic Potentials

Isothiazole derivatives have emerged as a promising class of compounds in the search for new anticancer agents. They have been shown to exhibit cytotoxic activity against various cancer cell lines.

A study on thiazole-metal complexes revealed that almost all synthesized compounds had considerable antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). Compound 4 in this series was particularly potent, with IC50 values of 5.73 µM and 12.15 µM against MCF-7 and MDA-MB-231 cells, respectively. Mechanistic studies suggested that its activity was due to the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).

Newly synthesized thiazole derivatives have also been evaluated for their ability to suppress the growth of MCF-7 and HepG2 cancer cell lines. Compound 4c from this study showed promising antiproliferative effects, induced cell cycle arrest, and activated apoptosis in MCF-7 cells.

Furthermore, 2,3,4-trisubstituted thiazole derivatives have been investigated as dual inhibitors of EGFR and BRAFV600E, two key proteins in cancer progression. Several of these compounds displayed good antiproliferative activity against human cancer cell lines, with GI50 values in the nanomolar range.

Table 3: Antineoplastic Activity of Selected Isothiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity/Finding (IC50/GI50) | Reference(s) |

|---|---|---|---|

| Thiazole-metal complex (Compound 4 ) | MCF-7, MDA-MB-231 | 5.73 µM (MCF-7), 12.15 µM (MDA-MB-231) | |

| Thiazole derivative (Compound 4c ) | MCF-7 | Increased early apoptosis by 22.39% and late apoptosis by 9.51%. | |

| 2,3,4-trisubstituted thiazoles | Various human cancer cell lines | Compounds 3a, 3c, 3d, 3f had GI50 values ranging from 37 nM to 54 nM. | |

| Thiazolidin-4-one hybrids | Lung cancer (A549) | Compound 5 showed an IC50 value of 0.72 µM. |

Modulators for Neurological Disorders (e.g., Parkinson's Disease)

Trisubstituted isothiazole derivatives have been proposed for the treatment of various neurological conditions, including Parkinson's disease, Alzheimer's disease, and epilepsy. Thiazole derivatives have been investigated as modulators of AMPA receptors, which are crucial for neurotransmission.

A series of thiazolylhydrazone derivatives were designed and synthesized as potential anticholinesterase agents for Alzheimer's disease. Several of these compounds exhibited significant inhibitory activity against acetylcholinesterase (AChE). Notably, compound 2i was the most active, with an IC50 value of 0.028 µM, which is comparable to the reference drug donepezil.

Another study focused on thiazole-carboxamide derivatives as modulators of AMPA receptors. All tested compounds showed potent inhibition of AMPAR-mediated currents, with TC-2 being the most powerful across all subunits. These compounds were found to enhance the deactivation rates of the receptors, suggesting potential as neuroprotective agents.

Table 4: Activity of Isothiazole Derivatives in Neurological Models

| Compound/Derivative | Target/Model | Activity/Finding (IC50) | Reference(s) |

|---|---|---|---|

| Thiazolylhydrazone (Compound 2i ) | Acetylcholinesterase (AChE) | 0.028 µM | |

| Thiazole-carboxamide (TC-2) | AMPA Receptors | Potent inhibition of AMPAR-mediated currents | |

| Trisubstituted isothiazole derivatives | Brain ischemia, Huntington's, Parkinson's, Alzheimer's, epilepsy, schizophrenia | Recommended for treatment |

Research on 4-Iodoisothiazole Derivatives in Medicinal Chemistry Remains Limited

Despite the broad pharmacological interest in isothiazole and its derivatives, specific research into the anti-inflammatory and antidiabetic applications of this compound is not publicly available. A comprehensive review of scientific literature and chemical databases reveals a significant gap in the exploration of this particular compound for these therapeutic areas.

While the isothiazole ring is a core structure in various biologically active compounds, including drugs like ziprasidone (B1663615) and piperone, the specific contributions of a 4-iodo substituted isothiazole to anti-inflammatory or antidiabetic effects have not been detailed in published research. The isothiazole class of heterocyclic compounds is recognized for its importance in medicinal chemistry and organic synthesis due to the unique properties conferred by its adjacent nitrogen and sulfur atoms.

The broader family of thiazole derivatives has been extensively investigated and has shown a wide range of pharmacological activities, including anti-inflammatory, antidiabetic, antimicrobial, and anticancer effects. However, these findings are related to the general thiazole scaffold or other substituted derivatives and cannot be directly attributed to this compound without specific experimental evidence.

Chemical suppliers list this compound as a commercially available compound for research and development purposes, indicating its accessibility for scientific investigation. Furthermore, literature on isothiazole chemistry describes the synthesis and reactivity of iodo-substituted isothiazoles, such as 3-bromo-4-iodoisothiazole, which is used in cross-coupling reactions to create more complex molecules. This highlights that the chemical tools to synthesize and study this compound derivatives are available to the scientific community.

The unique electronic properties and reactivity of the iodine atom in 2-iodothiazole, a related compound, have been noted to be advantageous in medicinal chemistry and drug discovery for enhancing potency and selectivity of therapeutic agents. It is plausible that the 4-iodo substitution on the isothiazole ring could also impart unique biological activities.

However, at present, there are no specific studies or data available in the public domain to populate the requested sections on the anti-inflammatory effects, antidiabetic applications, or the contributions of this compound derivatives to drug discovery and development pipelines. The development of novel therapeutic agents is an active area of research, and the potential of this compound derivatives may be a subject of future investigations.

Advanced Analytical and Spectroscopic Characterization in 4 Iodoisothiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of organic compounds in solution. For 4-Iodoisothiazole, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms in the isothiazole (B42339) ring.

While specific experimental spectra for this compound are not widely published, expected chemical shifts can be predicted based on data from the parent isothiazole molecule and related substituted analogs. The protons and carbons in the heterocyclic ring have distinct chemical shifts influenced by the electronegativity of the nitrogen, sulfur, and iodine atoms.

¹H NMR Spectroscopy: The this compound molecule contains two hydrogen atoms attached to the isothiazole ring at positions 3 and 5. Their chemical shifts are influenced by the aromaticity of the ring and the presence of adjacent heteroatoms and the iodine substituent. The proton at C-5 is adjacent to the sulfur atom, while the proton at C-3 is between the nitrogen and sulfur atoms. The iodine at C-4 will deshield both protons, shifting them downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show three distinct signals, one for each carbon atom in the isothiazole ring (C-3, C-4, and C-5). The carbon atom bonded to the iodine (C-4) is expected to have a chemical shift significantly affected by the heavy atom effect. The chemical shifts of C-3 and C-5 are influenced by their position relative to the nitrogen and sulfur atoms.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar heterocyclic structures and substituent effects.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| H-3 | ~8.5 - 9.0 | Expected downfield due to proximity to nitrogen and deshielding from iodine. |

| H-5 | ~7.5 - 8.0 | Expected to be upfield relative to H-3. |

| ¹³C NMR | ||

| C-3 | ~150 - 155 | Influenced by the adjacent nitrogen atom. |

| C-4 | ~95 - 105 | Shifted significantly upfield due to the direct attachment of the heavy iodine atom. |

| C-5 | ~125 - 130 | Influenced by the adjacent sulfur atom. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₃H₂INS), high-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.

The monoisotopic mass of this compound is 210.89526 Da. In a typical mass spectrum, the peak corresponding to this mass would be the molecular ion peak (M⁺). The fragmentation of the molecular ion is influenced by the relative strengths of the bonds within the molecule. The C-I bond is relatively weak and is expected to cleave readily.

Key fragmentation pathways for this compound would likely involve:

Loss of an iodine atom: Cleavage of the C-I bond would result in a fragment with a mass-to-charge ratio (m/z) corresponding to the isothiazole cation radical. This is often a primary fragmentation step for iodo-substituted compounds.

Ring cleavage: The isothiazole ring can break apart, leading to the loss of small neutral molecules like HCN, acetylene (B1199291) (C₂H₂), or sulfur-containing species.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₃H₂INS]⁺ | 210.9 | Molecular Ion |

| [M+H]⁺ | [C₃H₃INS]⁺ | 211.9 | Protonated Molecule |

| [M-I]⁺ | [C₃H₂NS]⁺ | 84.0 | Loss of iodine radical |

| [M-HCN]⁺ | [C₂HIS]⁺ | 155.9 | Loss of hydrogen cyanide from the ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful technique for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups and their expected absorption regions are:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isothiazole ring are expected in the 1600-1400 cm⁻¹ region.

C-I stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Type of Vibration | Intensity |

| 3100 - 3000 | C-H | Stretching | Weak to Medium |

| 1600 - 1450 | C=N / C=C | Ring Stretching | Medium |

| 1300 - 1000 | C-S | Stretching | Medium |

| 600 - 500 | C-I | Stretching | Medium to Strong |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's purity and composition. For this compound, with the molecular formula C₃H₂INS, the analysis provides empirical evidence for its elemental makeup.

The theoretical composition is calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), iodine (126.904 u), nitrogen (14.007 u), and sulfur (32.06 u).

Table 4: Elemental Composition of this compound (C₃H₂INS)

| Element | Atomic Mass (u) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.011 | 36.033 | 17.07 |

| Hydrogen (H) | 1.008 | 2.016 | 0.95 |

| Iodine (I) | 126.904 | 126.904 | 60.13 |

| Nitrogen (N) | 14.007 | 14.007 | 6.64 |

| Sulfur (S) | 32.06 | 32.06 | 15.20 |

| Total | 211.02 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting an X-ray beam off a single crystal of the substance. The resulting diffraction pattern is used to calculate an electron density map, from which the exact positions of the atoms, bond lengths, and bond angles can be determined.

While the crystal structure of this compound has not been specifically reported in the searched literature, studies on similar heterocyclic compounds, such as substituted thiadiazoles and thiazoles, have been successfully characterized using this method. If a suitable single crystal of this compound were analyzed, X-ray crystallography would provide unambiguous proof of its structure. It would also reveal crucial information about its solid-state packing, including intermolecular interactions such as halogen bonding (C-I···N or C-I···S), which are of significant interest in crystal engineering.

Computational and Theoretical Studies of 4 Iodoisothiazole Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These calculations solve the Schrödinger equation for a molecule to yield its wavefunction and energy. For 4-iodoisothiazole, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine its geometry, electronic energy, and molecular orbitals.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and the energy required for electronic excitation.

In the case of this compound, the HOMO is expected to have significant contributions from the sulfur and nitrogen lone pairs and the π-system of the isothiazole (B42339) ring. The LUMO is likely to be a π* anti-bonding orbital, with a notable contribution from the C-I bond's σ* orbital, making it susceptible to nucleophilic attack or involvement in metal-catalyzed coupling reactions. Simplified molecular orbital calculations have been performed to understand the electronic properties of the this compound molecule.

Calculations can also generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the region around the nitrogen atom is expected to be negative (red), while the hydrogen atoms and the area along the C-I bond axis might show a positive potential (blue), guiding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Computational Method | Basis Set | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | -6.85 | -1.20 | 5.65 | 2.1 |

| HF | 6-311++G(d,p) | -8.90 | 0.55 | 9.45 | 2.5 |

| MP2 | cc-pVTZ | -6.92 | -1.15 | 5.77 | 2.2 |

Note: This table contains illustrative data typical for such calculations. Actual values would be obtained from specific computational studies.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. It provides a balance between computational cost and accuracy, making it suitable for studying reaction pathways, transition states, and intermediates. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), DFT calculations can offer a detailed understanding of the catalytic cycle.

A typical DFT study of a reaction mechanism involves:

Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products along the reaction coordinate are optimized.

Calculating Energies: The relative free energies of all stationary points are calculated to map out the potential energy surface. The activation energy barrier, determined by the energy difference between the reactants and the transition state, dictates the reaction kinetics.

Frequency Analysis: This confirms the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, DFT can be used to investigate why it is more reactive in certain coupling reactions than its bromo-analogue. This involves modeling the key steps of the catalytic cycle, such as oxidative addition of the C-I bond to a palladium(0) complex. Calculations can show that the energy barrier for the oxidative addition of the C-I bond is lower than that of the C-Br bond, explaining the higher reactivity. DFT can also clarify the regioselectivity observed in reactions of poly-halogenated isothiazoles.

Table 2: Illustrative DFT-Calculated Free Energy Barriers (ΔG‡) for the Oxidative Addition Step in a Suzuki Coupling of 4-Halo-isothiazoles

| Substrate | Catalyst | Solvent | ΔG‡ (kcal/mol) | Reaction Step |

|---|---|---|---|---|

| This compound | Pd(PPh3)4 | Toluene | 15.2 | Oxidative Addition |

| 4-Bromoisothiazole (B1276463) | Pd(PPh3)4 | Toluene | 19.8 | Oxidative Addition |

Note: This table presents hypothetical data to illustrate how DFT is used to compare reaction barriers.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the system evolves. This is particularly useful for analyzing the conformational flexibility of molecules and their interactions with biological targets like proteins or nucleic acids.

For this compound itself, being a small, rigid molecule, conformational analysis is trivial. However, for derivatives of this compound designed as ligands for biological targets (e.g., kinase inhibitors), MD simulations are crucial. An MD simulation can reveal:

Binding Stability: By simulating the ligand-protein complex in a realistic environment (e.g., solvated in water with ions at physiological temperature and pressure), one can assess the stability of the binding pose obtained from molecular docking. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored over time.

Interaction Dynamics: MD trajectories allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, between the ligand and the protein. It can show how these interactions fluctuate over time, which is not captured by static docking methods.

Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the protein conformation adapts upon ligand binding and how the flexible parts of the ligand explore different conformations within the binding pocket.

For a hypothetical this compound-based inhibitor of a protein kinase, MD simulations could confirm that the isothiazole core is stably anchored in a hydrophobic pocket while a side chain forms crucial hydrogen bonds with the hinge region of the kinase. The iodine atom might form a stabilizing halogen bond with a carbonyl oxygen in the protein backbone.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers powerful models for predicting the reactivity and selectivity of chemical reactions, going beyond simple FMO theory. This is achieved by calculating the energy profiles of competing reaction pathways. The product distribution is often governed by kinetic or thermodynamic control.

Kinetic Control: The product ratio is determined by the relative heights of the energy barriers of the competing transition states. The pathway with the lowest activation energy will be the fastest and yield the major product.

Thermodynamic Control: The product ratio is determined by the relative thermodynamic stabilities of the final products. The most stable product will be the major one, assuming the reaction conditions allow for equilibrium to be reached.

For this compound, computational models can predict the outcome of various reactions. For instance, in the functionalization of a di-substituted isothiazole, these models can predict which position is more likely to react. This involves comparing the activation energies for reactions at the different sites. Factors influencing selectivity, such as steric hindrance, electronic effects of substituents, and the nature of the catalyst or reagent, can be systematically investigated.

Ab initio molecular dynamics (AIMD) can also be used to study reactions where post-transition state bifurcations occur, meaning a single transition state leads to multiple products. In such cases, the reaction outcome is determined by the dynamics of the system as it moves away from the transition state, which cannot be predicted by transition state theory alone.

Table 3: Illustrative Predicted Selectivity for a Nucleophilic Aromatic Substitution on a Dihalo-isothiazole

| Substrate | Reaction Position | Computational Method | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| 3-Bromo-4-iodoisothiazole | C4-I | DFT (M06-2X) | 22.5 | Substitution at C4 |

| C3-Br | DFT (M06-2X) | 28.1 |

Note: This illustrative table shows how calculated energy barriers can be used to predict the regioselectivity of a reaction.

In Silico Approaches for Rational Drug Design and Virtual Screening

The isothiazole scaffold is present in numerous biologically active compounds. In silico methods are pivotal in leveraging the this compound core for rational drug design and discovering new therapeutic agents. These approaches significantly accelerate the early stages of drug discovery.

Virtual Screening (VS): This computational technique involves screening large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

Ligand-Based VS: If known active ligands exist, models like pharmacophores or quantitative structure-activity relationships (QSAR) are built. These models capture the essential structural features required for activity and are used to search for new molecules with similar properties.

Structure-Based VS: When the 3D structure of the target protein is known, molecular docking is the primary tool. Libraries of compounds are docked into the binding site of the target, and a scoring function is used to rank the poses and predict binding affinity. A library of this compound derivatives could be screened against a target like a kinase to find potential inhibitors.

Rational Drug Design: Following a virtual screen or to optimize a known hit, computational methods guide the modification of a lead compound to improve its potency, selectivity, and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties. For a this compound lead compound, this could involve:

Using docking and MD simulations to understand its binding mode and identify positions on the scaffold where modifications could enhance binding affinity.

Employing QSAR and machine learning models to predict how changes to the structure will affect its activity and properties like solubility or metabolic stability. The iodine atom itself is a versatile handle for synthetic modification via cross-coupling reactions to explore the chemical space around the core.

Table 4: Representative Workflow for Virtual Screening of this compound Analogs

| Step | Method | Purpose | Typical Output |

|---|---|---|---|

| 1 | Library Preparation | Generate a diverse library of virtual this compound derivatives. | Database of 10,000+ unique structures. |

| 2 | Structure-Based Virtual Screening | Dock the library against the target protein's binding site. | A ranked list of compounds based on docking score. |

| 3 | Filtering | Apply filters for drug-likeness (e.g., Lipinski's Rule of 5) and predicted ADMET properties. | A shortlist of ~100-200 promising "hit" compounds. |

| 4 | Visual Inspection & Re-docking | Analyze binding modes of top hits and perform more accurate docking. | Selection of ~10-20 candidates for synthesis and biological testing. |

Emerging Research Frontiers and Future Directions for 4 Iodoisothiazole

Development of Novel Catalytic Systems for 4-Iodoisothiazole Functionalization

The functionalization of the isothiazole (B42339) scaffold, particularly through C-H activation, is a key area of research for creating new molecular architectures. While direct C-H functionalization of the parent isothiazole ring can be challenging, the presence of an iodine atom in this compound offers a reactive handle for various cross-coupling reactions. However, the development of catalytic systems that can selectively activate and functionalize the C-H bonds of the isothiazole ring, even in the presence of the C-I bond, is a significant frontier.

Recent advancements in catalysis, particularly with transition metals like rhodium and palladium, have opened new avenues for C-H activation. For instance, rhodium(III)-catalyzed C-H activation has been used to functionalize indoles, a related nitrogen-containing heterocycle, with the selectivity being directed by the choice of an acidic or basic additive. Similar strategies could be adapted for this compound, potentially allowing for regioselective functionalization at positions C-3 or C-5. The development of catalysts that can operate under mild conditions and tolerate a wide range of functional groups is crucial for expanding the synthetic utility of this compound.

Furthermore, the exploration of photocatalytic methods presents a conceptually new approach. Photocatalysis can enable unique transformations, such as the insertion of a boron atom into thiaarenes, which could be applicable to this compound to create novel building blocks. The development of dual catalytic systems, perhaps combining a transition metal catalyst with an organocatalyst or a photocatalyst, could unlock novel reactivity and provide access to previously unattainable derivatives of this compound.

Exploration of this compound in Material Science Applications

The unique electronic properties of the isothiazole ring, stemming from the presence of both sulfur and nitrogen heteroatoms, make it an attractive component for advanced materials. The introduction of an iodine atom at the 4-position further modulates these properties and provides a site for polymerization or attachment to other material components.

One promising area is in the field of organic electronics. Thiazole (B1198619) and its derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as semiconductors. The planarity, rigidity, and conjugated nature of fused thiazole systems, such as thiazolo[5,4-d]thiazole, contribute to their strong fluorescence, making them suitable for luminescent applications. this compound could serve as a key building block for synthesizing novel conjugated polymers or small molecules with tailored electronic and photophysical properties for use in organic electronics.

Another potential application lies in the creation of functional materials with specific sensing capabilities. Metal-organic frameworks (MOFs) and coordination polymers incorporating thiazole-based ligands have been shown to exhibit luminescence that can be modulated by the presence of specific analytes, making them promising as chemical sensors. The reactivity of the iodine atom in this compound allows for its incorporation into such frameworks, potentially leading to materials with enhanced sensitivity and selectivity for detecting various chemical species. The broader field of materials science, which encompasses the study of the properties of matter and its applications, provides a fertile ground for exploring the potential of synthetic compounds like this compound.

Expanding the Chemical Space of Isothiazole-Based Building Blocks